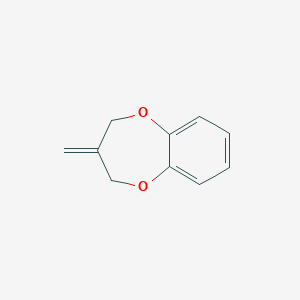
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin
Descripción general
Descripción
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin: is an organic compound with the molecular formula C₁₀H₁₀O₂ . It is a heterocyclic compound containing both oxygen and carbon atoms in its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of methylene precursors and dioxepine derivatives . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or carbonyl compounds , while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential bioactivity . It may exhibit antimicrobial , antifungal , or antiviral properties , making it a candidate for drug development .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be investigated for its role in treating infections or modulating biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It may be incorporated into polymers or coatings to enhance their properties .
Mecanismo De Acción
The mechanism of action of 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-Methylene-7-methyl-3,4-dihydro-2H-1,5-benzodioxepine
- 3,4-Dihydro-2H-1,5-benzodioxepine
- 3-Methylene-1,5-benzodioxepane
Uniqueness: 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin is unique due to its specific molecular structure and reactivity . Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
19560-64-6 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3-methylidene-1,5-benzodioxepine |
InChI |
InChI=1S/C10H10O2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5H,1,6-7H2 |
Clave InChI |
BXQMNWLHBMJTGG-UHFFFAOYSA-N |
SMILES |
C=C1COC2=CC=CC=C2OC1 |
SMILES canónico |
C=C1COC2=CC=CC=C2OC1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

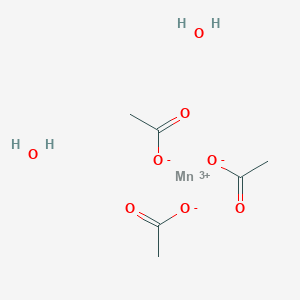
![3,3'-[BUTANE-1,4-DIYLBIS(OXY)]BISPROPIONONITRILE](/img/structure/B102123.png)
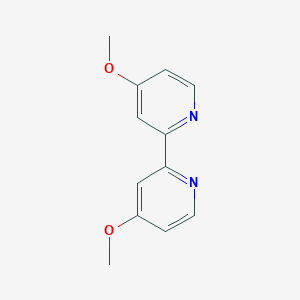
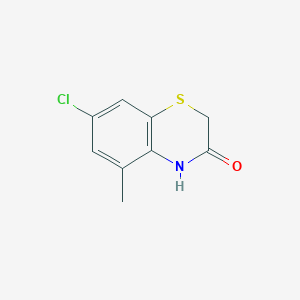

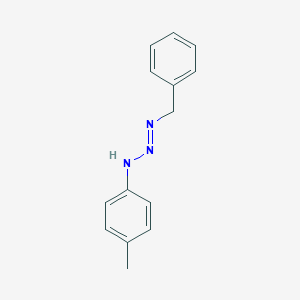
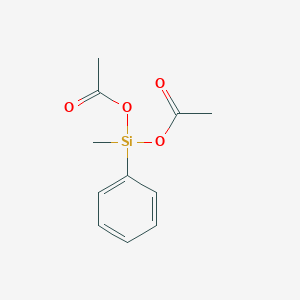
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)

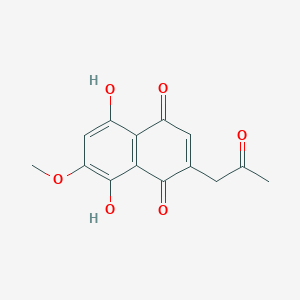
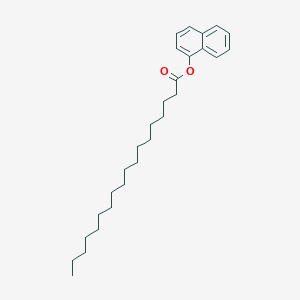

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
